molecular formula C24H26N4O2 B2661975 N-(4-methylphenyl)-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide CAS No. 1251547-57-5

N-(4-methylphenyl)-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B2661975
CAS No.: 1251547-57-5
M. Wt: 402.498
InChI Key: BMHGKOJRACGYDT-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a recognized and potent inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator of the NF-κB pathway, which is constitutively activated in certain B-cell lymphomas and plays a critical role in T-cell and B-cell receptor signaling . This compound acts by selectively binding to the MALT1 protease domain, effectively blocking the cleavage of downstream substrates such as RelB, CYLD, and A20, thereby suppressing NF-κB-driven gene transcription and cellular activation. Its primary research value lies in the investigation of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), where it has been shown to induce apoptosis and inhibit proliferation in MALT1-dependent cell lines. Beyond oncology, this inhibitor is a critical pharmacological tool for dissecting the complex role of MALT1 in immune cell function, including T-cell activation and T-regulatory cell suppressive activity , providing insights into potential therapeutic applications for autoimmune and inflammatory diseases. Researchers utilize this compound to explore the biological consequences of MALT1 inhibition and to validate MALT1 as a high-value target for novel therapeutic interventions.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[6-[(4-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-17-3-7-19(8-4-17)13-27-12-11-22-21(14-27)24(30)28(16-25-22)15-23(29)26-20-9-5-18(2)6-10-20/h3-10,16H,11-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHGKOJRACGYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the 4-methylphenyl groups and the acetamide moiety. Common reagents used in these reactions include various amines, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, it could be explored as a lead compound for drug development.

    Industry: The compound may find use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and thereby influencing various cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyrimidinone and acetamide-containing derivatives. Key comparisons include:

2.1. Core Heterocycle Variations
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Pyrido[4,3-d]pyrimidinone 3-Acetamide (4-methylphenyl), 6-benzyl (4-methylphenyl) Not provided Not provided N/A
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () Thieno[3,2-d]pyrimidinone 2-Sulfanylacetamide (trifluoromethoxyphenyl), 3-(4-methylphenyl) 686.77 (CAS: 686771-47-1) Not provided [12]
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide () Thieno[3,2-d]pyrimidinone 3-Acetamide (2-ethyl-6-methylphenyl), 7-phenyl 403.50 Not provided [13]
Compound 24 () Pyrido-thieno[2,3-d]pyrimidinone 3-Acetamide, 7-methyl, 2-phenylamino 369.44 143–145 [2]

Key Observations :

  • Substituent Effects : The trifluoromethoxy group in increases electronegativity and lipophilicity compared to the methylphenyl groups in the target compound, which may impact membrane permeability [12].
2.2. Acetamide-Linked Analogues
Compound Name / ID Acetamide Substituent Additional Features Biological Activity (If Reported) Reference
Target Compound 4-Methylphenyl Pyrido[4,3-d]pyrimidinone core Not provided N/A
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide () 4-Phenoxyphenyl Pyrimidinone-thioether linker Not reported [7]
2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide () 4-Phenylthiazolyl Pyrazole-thiazole hybrid Analgesic activity (tail immersion test) [5]

Key Observations :

  • Pharmacophore Role: The acetamide group is conserved across analogues, suggesting its role as a hydrogen-bond donor/acceptor in target interactions [5][7].
2.3. Physicochemical Properties
Compound Name / ID IR Peaks (C=O, NH) ^1H NMR Features Solubility (Inferred) Reference
Target Compound Not provided Not provided Moderate (methyl groups enhance lipophilicity) N/A
Compound 24 () 1,730 cm⁻¹ (C=O), 3,390 cm⁻¹ (NH) δ 2.10 (COCH3), 7.37–7.47 (Ar-H) Low (high m.p. suggests crystalline structure) [2]
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () 1,730 cm⁻¹ (C=O), 3,390 cm⁻¹ (NH) δ 6.01 (CH-5), 7.82 (Ar-H) Low (chlorine substituents reduce solubility) [9]

Key Observations :

  • Spectroscopic Consistency : Acetamide-linked compounds show characteristic IR peaks for C=O (~1,730 cm⁻¹) and NH (~3,390 cm⁻¹), aiding structural validation [2][9].
  • Solubility Challenges : Bulky aromatic substituents (e.g., dichlorophenyl in ) may reduce aqueous solubility, whereas methyl groups (target compound) offer a balance between lipophilicity and bioavailability [9].

Biological Activity

N-(4-methylphenyl)-2-{6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido[4,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of multiple functional groups enhances its interaction with various biological targets. The IUPAC name reflects its complex structure, which includes both aromatic and heterocyclic components.

PropertyValue
Molecular FormulaC23H24N4O2
Molecular Weight392.46 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

This compound has shown potential as an inhibitor of specific molecular targets involved in cancer progression. Its mechanism primarily involves:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases that play crucial roles in cell signaling pathways associated with cancer cell proliferation and survival.
  • Interaction with HER2 Receptor : Preliminary studies suggest that it may inhibit the HER2 receptor, which is overexpressed in certain breast cancers .

Therapeutic Applications

The compound's unique structure suggests several therapeutic applications:

  • Anticancer Activity : Research indicates that it may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Enzyme Inhibition : Its ability to inhibit specific enzymes makes it a candidate for further investigation as a therapeutic agent against diseases where these enzymes are dysregulated.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

  • A study published in Molecular Pharmacology demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Another investigation highlighted the compound's role in inhibiting the proliferation of leukemia cells through targeted inhibition of kinases involved in cell signaling pathways. The results indicated a dose-dependent response in cell viability assays .

Table 2: Summary of Biological Studies

Study ReferenceBiological ActivityModel UsedKey Findings
AnticancerBreast Cancer Cell LinesInhibition of HER2 receptor
CytotoxicityLeukemia Cell LinesInduced apoptosis and cell cycle arrest

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